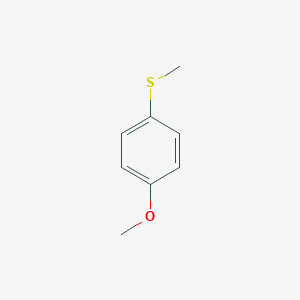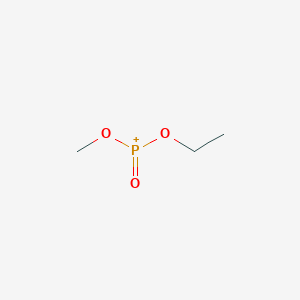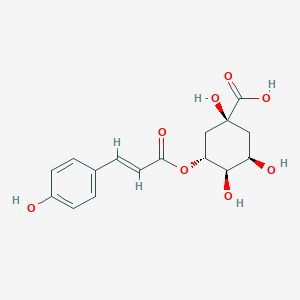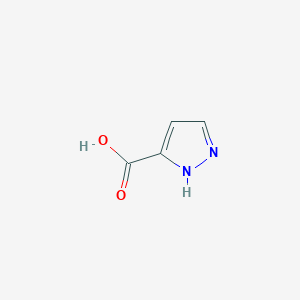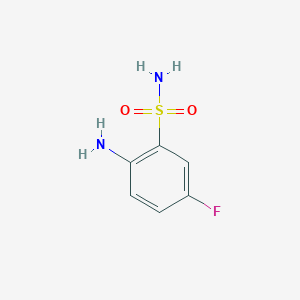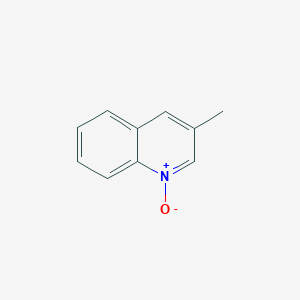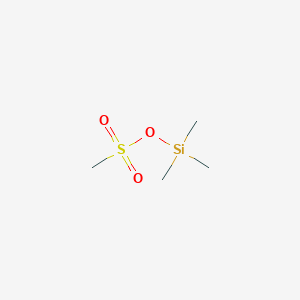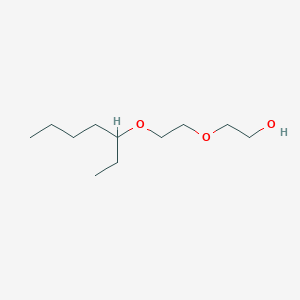
2-(2-heptan-3-yloxyethoxy)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-heptan-3-yloxyethoxy)ethanol is an organic compound with the molecular formula C11H24O3. It is a member of the class of compounds known as polyethylene glycols, which are oligomers or polymers of ethylene oxide. This compound is characterized by its heptyloxy group attached to an ethoxyethanol backbone, making it a versatile molecule in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-heptan-3-yloxyethoxy)ethanol typically involves the reaction of heptyl alcohol with ethylene oxide. The process can be summarized as follows:
Step 1: Heptyl alcohol is reacted with ethylene oxide in the presence of a catalyst such as potassium hydroxide.
Step 2: The reaction mixture is heated to a temperature of around 100-150°C under an inert atmosphere to facilitate the reaction.
Step 3: The product is then purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Reactors: Using large reactors to mix heptyl alcohol and ethylene oxide.
Continuous Flow Systems: Employing continuous flow systems to maintain a steady production rate.
Purification Units: Utilizing advanced purification units to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-heptan-3-yloxyethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Halogenating agents like thionyl chloride for substitution reactions.
Major Products
Oxidation: Formation of heptanoic acid or heptanal.
Reduction: Formation of heptanol.
Substitution: Formation of various substituted ethoxyethanol derivatives.
Applications De Recherche Scientifique
2-(2-heptan-3-yloxyethoxy)ethanol has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Utilized in the formulation of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of surfactants, lubricants, and plasticizers.
Mécanisme D'action
The mechanism of action of 2-(2-heptan-3-yloxyethoxy)ethanol involves its interaction with various molecular targets:
Molecular Targets: The hydroxyl and ethoxy groups interact with enzymes and proteins, altering their activity.
Pathways: The compound can modulate biochemical pathways by acting as a substrate or inhibitor in enzymatic reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-(2-Methoxyethoxy)ethoxy)ethanol
- 2-(2-(2-Ethoxyethoxy)ethoxy)ethanol
- 2-(2-(2-Butoxyethoxy)ethoxy)ethanol
Uniqueness
2-(2-heptan-3-yloxyethoxy)ethanol is unique due to its heptyloxy group, which imparts distinct hydrophobic properties compared to other similar compounds. This makes it particularly useful in applications requiring a balance of hydrophilic and hydrophobic characteristics.
Propriétés
IUPAC Name |
2-(2-heptan-3-yloxyethoxy)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O3/c1-3-5-6-11(4-2)14-10-9-13-8-7-12/h11-12H,3-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAWNJHIFOTMPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)OCCOCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70906106 |
Source


|
| Record name | 2-{2-[(Heptan-3-yl)oxy]ethoxy}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70906106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10138-87-1 |
Source


|
| Record name | Ethanol, 2-(((1-ethylpentyl)oxy)ethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010138871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{2-[(Heptan-3-yl)oxy]ethoxy}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70906106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(1R,3aR,5S,5aS,8aS,9S,9aS)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] acetate](/img/structure/B167830.png)
